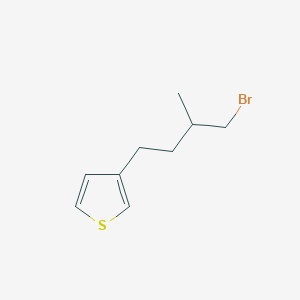

3-(4-Bromo-3-methylbutyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13BrS |

|---|---|

Molecular Weight |

233.17 g/mol |

IUPAC Name |

3-(4-bromo-3-methylbutyl)thiophene |

InChI |

InChI=1S/C9H13BrS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

GVEHYOKUODHOJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CSC=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromo 3 Methylbutyl Thiophene and Its Precursors

Methods for Introducing the Brominated Methylbutyl Side Chain

A plausible and efficient route to 3-(4-Bromo-3-methylbutyl)thiophene involves the initial synthesis of 3-(3-methylbutyl)thiophene (B14335822), followed by selective bromination of the side chain. The synthesis of 3-alkylthiophenes can be effectively achieved via Kumada cross-coupling reactions between 3-bromothiophene (B43185) and an appropriate alkyl Grignard reagent, catalyzed by a nickel complex like Ni(dppp)Cl₂. researchgate.netrsc.org

Halogenation of Alkylthiophenes: Regioselectivity and Control

The final step in the proposed synthesis is the selective bromination of the alkyl side chain of the 3-(3-methylbutyl)thiophene precursor. This type of reaction is typically achieved using N-bromosuccinimide (NBS) under radical conditions, often initiated by light or a radical initiator. manac-inc.co.jpmasterorganicchemistry.comyoutube.com

This reaction, known as allylic or benzylic bromination, can be extended to carbons adjacent to aromatic systems like thiophene (B33073). masterorganicchemistry.com The mechanism involves the formation of a bromine radical that abstracts a hydrogen atom from the carbon adjacent to the ring, creating a resonance-stabilized radical. This radical then reacts with Br₂ (formed in situ from NBS) to yield the brominated product. manac-inc.co.jpyoutube.com

For the precursor 3-(3-methylbutyl)thiophene, the hydrogen atoms on the side chain are not benzylic (i.e., directly attached to the carbon bonded to the ring). Therefore, direct benzylic bromination is not possible. The target molecule has a bromine at the 4-position of the butyl chain. Achieving this specific regioselectivity would require a different approach, potentially involving functional group manipulation of a precursor with a pre-installed hydroxyl group or double bond at the desired position, followed by conversion to the bromide. Standard radical bromination of the saturated alkyl chain would likely lead to a mixture of products with low selectivity.

A more controlled synthesis would involve starting with a different precursor for the side chain, such as 4-bromo-3-methylbutanal (B8740463) or a related alcohol, which could then be used to alkylate the thiophene ring through various coupling or condensation reactions.

Direct Bromination Strategies (e.g., using Br₂, NBS)

Direct bromination of thiophenes and alkylthiophenes is a common method for introducing bromine onto the thiophene ring. Reagents such as elemental bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed. researchgate.netgoogle.com The reaction conditions can be controlled to achieve mono- or di-bromination. google.com For instance, the bromination of thiophene with NBS can yield 2,5-dibromothiophene. researchgate.net In the case of 3-alkylthiophenes, bromination typically occurs at the 2-position first, followed by the 5-position. jcu.edu.au The use of NBS is often preferred as it provides a low, steady concentration of Br₂, which can minimize side reactions like the addition to double bonds. masterorganicchemistry.com

| Reagent | Substrate | Product(s) | Notes |

| N-Bromosuccinimide (NBS) | Thiophene | 2,5-Dibromothiophene | --- |

| N-Bromosuccinimide (NBS) | 3-Methylthiophene | 2-Bromo-3-methylthiophene, 2,5-Dibromo-3-methylthiophene | Reaction time and temperature can influence the product distribution. researchgate.net |

| Bromine (Br₂) | Thiophene | 2-Bromothiophene, 2,5-Dibromothiophene | Reaction conditions must be carefully controlled to favor mono-bromination. iust.ac.ir |

This table summarizes common direct bromination reactions for thiophene and its derivatives.

Selective Lithiation and Quenching with Bromine

A powerful strategy for the regioselective synthesis of bromothiophenes involves selective lithiation followed by quenching with a bromine source. jcu.edu.au This method allows for the precise placement of the bromine atom on the thiophene ring. For example, 3-alkylthiophenes can be selectively lithiated at the 2-position using n-butyllithium (n-BuLi) at low temperatures, and subsequent treatment with a bromine source like Br₂ or CBr₄ yields the 2-bromo-4-alkylthiophene. google.com This approach offers high yields and excellent regioselectivity. google.com Similarly, lithiation can be directed to the 5-position using lithium diisopropylamide (LDA). jcu.edu.au

Alkylation of Thiophene with Brominated Alkyl Reagents

The introduction of an alkyl chain onto the thiophene ring can be achieved through alkylation reactions using brominated alkyl reagents. google.com While traditional methods like the Friedel-Crafts alkylation can lead to resinification of the thiophene reactant, the use of milder catalysts can improve yields. google.com A more effective approach involves the Kumada coupling, where a halothiophene is reacted with a Grignard reagent derived from a haloalkane. jcu.edu.au This method is versatile and can accommodate short, long, or branched alkyl chains, often resulting in high yields. jcu.edu.au

Functional Group Interconversions on Alkyl Chains to Introduce Bromine

An alternative synthetic route involves the initial attachment of an alkyl chain with a different functional group, which is then converted to a bromide. A common precursor is an alcohol, which can be transformed into an alkyl bromide using various reagents. sinica.edu.twvanderbilt.edu For example, primary alcohols can be converted to their corresponding bromides using phosphorus tribromide (PBr₃) or by converting the alcohol to a sulfonate ester followed by nucleophilic substitution with a bromide ion. sinica.edu.twvanderbilt.edu This two-step approach, involving conversion to a tosylate followed by an SN2 reaction with a halide ion, provides a reliable method for introducing bromine. fiveable.me The Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, is another effective method for converting alcohols to alkyl bromides. sinica.edu.tw

| Reaction | Reagent(s) | Notes |

| Alcohol to Alkyl Bromide | PBr₃, pyridine | Common method for converting primary and secondary alcohols. vanderbilt.edu |

| Alcohol to Alkyl Bromide | 1. TsCl, pyridine; 2. NaBr, acetone | Two-step process involving tosylation and subsequent nucleophilic substitution. fiveable.me |

| Alcohol to Alkyl Bromide | PPh₃, CBr₄ | Appel reaction. sinica.edu.tw |

This table highlights key functional group interconversions for introducing bromine onto an alkyl chain.

Catalytic Systems in the Synthesis of this compound

Catalytic systems play a crucial role in the efficient synthesis of thiophene derivatives. In the context of preparing precursors for this compound, palladium-catalyzed cross-coupling reactions are particularly important. organic-chemistry.org For instance, the direct C-H arylation of thiophenes with aryl bromides can be achieved with low loadings of a bis(alkoxo)palladium complex in a phosphine-free system, yielding good results for thiophenes with both electron-donating and electron-withdrawing groups. organic-chemistry.org For the alkylation of thiophene, catalysts such as boron trifluoride have been shown to be effective, minimizing the polymerization and condensation side reactions often seen with stronger Lewis acids like aluminum chloride. google.com

Green Chemistry Principles and Flow Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable practices, aligning with the principles of green chemistry. solubilityofthings.com These principles advocate for the prevention of waste, maximization of atom economy, use of catalysis, and employment of energy-efficient processes. solubilityofthings.comacs.org

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a powerful technology that aligns well with green chemistry principles. mdpi.com It offers enhanced mixing, superior heat transfer, and precise control over reaction conditions, which can lead to higher yields, better selectivity, and reduced reaction times compared to traditional batch processes. mdpi.comresearchgate.net The optimization of a continuous flow synthesis involves adjusting parameters such as residence time, concentration, and stoichiometry to maximize product output and minimize waste. researchgate.net This approach has been successfully applied to various reactions, including the synthesis of thioureas and 2H-thiopyrans, demonstrating its potential for the large-scale, efficient, and greener production of chemical compounds. mdpi.comresearchgate.net The ability to perform inline purification and crystallization directly from the reaction mixture further enhances the sustainability of the process. ucc.ie

Solvent-Free and Atom-Economical Methodologies

The ideal synthesis of this compound would proceed via a route that minimizes waste and avoids the use of hazardous solvents. This aligns with the principles of green chemistry, which prioritize atom economy—the maximization of the incorporation of all materials used in the process into the final product—and the reduction or elimination of solvent use.

A hypothetical atom-economical approach to constructing the carbon skeleton of the side chain could involve a direct coupling reaction. However, the introduction of the specific 4-bromo-3-methylbutyl group onto a thiophene ring in a single, atom-economical step is not a well-established transformation.

More realistically, the synthesis would likely proceed through a multi-step sequence involving the formation of a precursor, such as 3-(3-methylbutanoyl)thiophene, followed by reduction and subsequent bromination. Each of these steps can be assessed for its potential to be carried out under solvent-free or more atom-economical conditions.

Hypothetical Solvent-Free Acylation:

A potential starting point for the synthesis is the Friedel-Crafts acylation of thiophene with 3-methylbutyryl chloride. While traditionally carried out in solvents like dichloromethane (B109758) or carbon disulfide with a Lewis acid catalyst such as aluminum chloride, research into solvent-free acylation offers a greener alternative. masterorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk In a hypothetical solvent-free scenario, a solid-supported catalyst or microwave irradiation could be employed to facilitate the reaction between the neat reactants.

Data on Conventional Friedel-Crafts Acylation of Thiophene (for illustrative purposes):

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | CS₂ | 0 | ~80 | masterorganicchemistry.com |

| SnCl₄ | Benzene (B151609) | 25 | ~75 | libretexts.org |

This table illustrates typical conditions for related reactions, not the specific target molecule.

Atom-Economical Reduction:

The subsequent reduction of the ketone intermediate to form 3-(3-methylbutyl)thiophene is a critical step. Traditional methods like the Wolff-Kishner or Clemmensen reductions are effective but often require harsh conditions and produce significant waste. Catalytic hydrogenation, using a heterogeneous catalyst such as Palladium on carbon (Pd/C) with hydrogen gas, represents a more atom-economical alternative. This method, in principle, could be performed with minimal solvent, with the product being the only substance generated from the reactants.

Subsequent Bromination:

The final step would involve the bromination of the alkyl side chain. A classic approach would be the use of N-bromosuccinimide (NBS) under radical initiation, often in a chlorinated solvent like carbon tetrachloride. nih.gov To move towards a more environmentally benign process, solvent-free bromination techniques using solid reagents or reactions under microwave conditions could be explored.

It is important to note that without specific experimental data for the synthesis of this compound, the above represents a theoretical application of green chemistry principles to a plausible synthetic route. Further research and development would be necessary to establish viable and efficient solvent-free and atom-economical methodologies for this particular compound.

Chemical Reactivity and Transformation of 3 4 Bromo 3 Methylbutyl Thiophene

Nucleophilic Substitution Reactions at the Bromine Center of the Side Chain

The carbon-bromine bond in the side chain of 3-(4-Bromo-3-methylbutyl)thiophene is polarized, with the carbon atom being electrophilic, making it a prime target for attack by nucleophiles. This allows the bromine atom to function as an effective leaving group, paving the way for numerous derivatization strategies.

The secondary nature of the carbon atom bearing the bromine atom means that nucleophilic substitution can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway, or a combination of both. The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. youtube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.comlibretexts.org This leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.orgscribd.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comscribd.com For this compound, the presence of the methyl group on the adjacent carbon and the relatively bulky thiophene (B33073) group at the end of the chain introduces steric hindrance, which can slow the rate of an SN2 reaction compared to a less substituted primary alkyl halide. youtube.commasterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack on the carbocation by the nucleophile. The rate of the SN1 reaction depends only on the concentration of the substrate (first-order kinetics). youtube.com The secondary carbocation that would form from this compound is more stable than a primary carbocation but less stable than a tertiary one, making this pathway plausible, especially with weak nucleophiles and in polar protic solvents that can stabilize the ionic intermediate. youtube.com Reaction via an SN1 mechanism typically results in a racemic mixture of products if the starting material is chiral. youtube.com

The table below summarizes the conditions that favor each mechanistic pathway for this compound.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Secondary (possible) | Secondary (possible, but sterically hindered) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order, Rate = k[Substrate] | Second-order, Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

The reactive C-Br bond allows for the synthesis of a wide array of derivatives by reacting this compound with various classes of nucleophiles. This versatility makes it a useful intermediate for introducing specific functionalities.

The following table illustrates potential derivatization reactions:

| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |

| O-Nucleophiles | Hydroxide, Alkoxide, Carboxylate | NaOH, CH₃ONa, CH₃COONa | Alcohol, Ether, Ester |

| N-Nucleophiles | Ammonia, Amine, Azide | NH₃, RNH₂, NaN₃ | Amine, Substituted Amine, Azide |

| S-Nucleophiles | Hydrosulfide, Thiolate | NaSH, RSNa | Thiol, Thioether (Sulfide) |

| C-Nucleophiles | Cyanide, Acetylide | NaCN, HC≡CNa | Nitrile, Alkyne |

Organometallic Coupling Reactions Utilizing the Bromine Functionality

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While these reactions, particularly those catalyzed by palladium, are most common for aryl and vinyl halides (sp²-hybridized carbons), their application to alkyl halides (sp³-hybridized carbons) like this compound is an area of active development, though it presents distinct challenges. wikipedia.orgopenstax.org A primary competing side reaction for sp³-hybridized substrates is β-hydride elimination. nih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a base. libretexts.orgyoutube.com The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.comlibretexts.org

Challenges and Potential:

Substrate Reactivity: The reaction is most efficient for sp²-hybridized halides. libretexts.orgsigmaaldrich.com The oxidative addition of secondary alkyl bromides to palladium is significantly slower than for aryl bromides.

Side Reactions: The alkylpalladium intermediate formed after oxidative addition can readily undergo β-hydride elimination, leading to the formation of an alkene byproduct instead of the desired cross-coupled product.

Modern Methods: Advanced catalytic systems using specialized, bulky phosphine (B1218219) ligands have been developed to promote the Suzuki coupling of some secondary alkyl halides by favoring reductive elimination over β-hydride elimination. However, the application to a specific substrate like this compound would require careful optimization. seattleu.edu

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. acgpubs.orgorganic-chemistry.org This method is often more effective than Suzuki or Stille couplings for sp³-hybridized substrates, particularly when using nickel catalysts. organic-chemistry.org

Reaction Scheme: The reaction could proceed by coupling this compound with a pre-formed Grignard reagent (R-MgBr), where 'R' can be an alkyl or aryl group.

Challenges:

Grignard Reagent Compatibility: The Grignard reagent is a strong base and can promote elimination reactions.

β-Hydride Elimination: As with other cross-coupling methods, β-hydride elimination remains a significant competitive pathway. nih.gov

The table below shows hypothetical products from Kumada coupling.

| Grignard Reagent | Catalyst | Potential Product |

| Phenylmagnesium bromide | NiCl₂(dppp) | 3-(3-Methyl-4-phenylbutyl)thiophene |

| Ethylmagnesium bromide | Pd(PPh₃)₄ | 3-(3-Methylhexyl)thiophene |

The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organotin compound (stannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Challenges and Scope:

Substrate Limitation: The Stille reaction is most reliable with sp²-hybridized partners (aryl, vinyl, or acyl halides). wikipedia.orglibretexts.org Its application to unactivated secondary alkyl halides like this compound is not a standard transformation and is generally inefficient.

Toxicity: A significant drawback of the Stille reaction is the high toxicity and difficulty in removing organotin byproducts from the final product. organic-chemistry.org

Reaction Feasibility: Due to the slow rate of oxidative addition and competing side reactions, achieving a Stille coupling at the secondary bromine of the side chain would be exceptionally challenging and require highly specialized, non-standard conditions.

Heck and Sonogashira Type Reactions

The bromine atom in the alkyl side chain of this compound can participate in palladium-catalyzed cross-coupling reactions. While direct examples involving this specific compound are not extensively documented in readily available literature, the principles of Heck and Sonogashira reactions are well-established for alkyl halides. nih.govyoutube.comnih.gov

The Heck reaction would involve the coupling of the bromoalkane with an alkene in the presence of a palladium catalyst and a base. nih.gov This would lead to the formation of a new carbon-carbon bond, extending the alkyl side chain. The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

The Sonogashira reaction , another powerful palladium-catalyzed cross-coupling method, would enable the coupling of the bromoalkyl moiety with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically requires a copper(I) co-catalyst. The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate, ultimately leading to the C-C bond formation and reductive elimination of the palladium(0) catalyst. wikipedia.orglibretexts.org The application of these reactions to this compound would provide a route to synthesize more complex thiophene derivatives with functionalized side chains.

Table 1: Overview of Potential Heck and Sonogashira Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(t-Bu)₃, Base | 3-(3-Methyl-5-phenylpent-4-en-1-yl)thiophene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Base | 3-(3-Methyl-5-phenylpent-4-yn-1-yl)thiophene |

Direct C-H Arylation for Thiophene Functionalization

Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heteroaromatic compounds like thiophene. mdpi.comacs.org This approach avoids the pre-functionalization (e.g., halogenation or metalation) of the thiophene ring, making it a more efficient synthetic strategy. mdpi.comunipd.it Palladium catalysts are commonly employed for these transformations. acs.orgnih.gov

For a 3-substituted thiophene, such as the title compound, direct arylation can occur at the C2 and C5 positions, which are the most reactive sites for C-H activation. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.comrsc.org For instance, different palladium catalysts and phosphine ligands can exhibit varying selectivities for the C2 versus the C5 position. mdpi.com The presence of the alkyl side chain at the C3 position can also influence the steric and electronic environment of the thiophene ring, thereby affecting the regiochemical outcome of the arylation. researchgate.netfigshare.comresearchgate.net

Research on related 3-alkylthiophenes has demonstrated that palladium-catalyzed direct C-H arylation with various aryl halides can proceed with good to excellent yields. mdpi.com This methodology allows for the synthesis of a wide array of 2-aryl- and 2,5-diaryl-3-alkylthiophenes, which are valuable precursors for organic electronic materials. acs.orgnih.gov

Table 2: Representative Conditions for Direct C-H Arylation of 3-Substituted Thiophenes

| Catalyst | Ligand | Base | Solvent | Position(s) Functionalized |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | C2 and/or C5 |

| Pd(OAc)₂ | X-Phos | K₂CO₃ | Toluene | C2 and/or C5 |

| Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | Mesitylene | C2 and/or C5 |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic attack. researchgate.net The reactivity and orientation of substitution are influenced by the existing 3-alkyl substituent.

Electrophilic Aromatic Substitution (e.g., further Halogenation, Acylation)

The 3-alkyl group on the thiophene ring is an activating group and directs incoming electrophiles primarily to the C2 and C5 positions. masterorganicchemistry.comyoutube.com This is due to the stabilizing effect of the alkyl group on the carbocation intermediates (arenium ions) formed during the substitution process. libretexts.org

Halogenation , such as bromination or chlorination, would be expected to occur readily at the C2 and/or C5 positions in the presence of a suitable halogen source and catalyst. lumenlearning.comresearchgate.net For example, reaction with N-bromosuccinimide (NBS) is a common method for the selective bromination of thiophenes.

Acylation , a Friedel-Crafts type reaction, can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄). lumenlearning.com This would introduce an acyl group at the C2 or C5 position, leading to the formation of a ketone. The specific conditions can be tuned to favor mono- or di-substitution.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Primary Product(s) |

|---|---|---|

| Bromination | NBS, DMF | 2-Bromo-3-(4-bromo-3-methylbutyl)thiophene |

| Acylation | Acetyl chloride, AlCl₃ | 1-(4-(4-Bromo-3-methylbutyl)thiophen-2-yl)ethan-1-one |

Metalation and Subsequent Electrophilic Quenching Reactions

The thiophene ring can be deprotonated by strong bases, a process known as metalation. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. In 3-substituted thiophenes, deprotonation typically occurs at the most acidic proton, which is at the C2 position. The presence of the sulfur atom helps to stabilize the resulting negative charge.

Once the thiophene ring is lithiated at the C2 position, the resulting organolithium species is a powerful nucleophile and can be quenched with a wide variety of electrophiles. This two-step sequence of metalation followed by electrophilic quench is a highly versatile method for introducing a wide range of functional groups onto the thiophene ring with high regioselectivity.

For example, quenching the lithiated intermediate with carbon dioxide (CO₂) would yield a carboxylic acid. sigmaaldrich.com Reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This methodology provides a powerful tool for the synthesis of specifically functionalized thiophene derivatives.

Radical Reactions Involving this compound

The carbon-bromine bond in the alkyl side chain is susceptible to homolytic cleavage, making this compound a potential substrate for radical reactions. wikipedia.org These reactions can be initiated by radical initiators (e.g., AIBN) or by photolysis.

A key potential transformation is radical cyclization . wikipedia.orgmdpi.com Depending on the reaction conditions, the initially formed alkyl radical could potentially undergo an intramolecular addition to the thiophene ring. However, a more likely pathway, given the length of the alkyl chain, would be an atom transfer radical cyclization (ATRC). mdpi.com In such a process, the radical generated on the alkyl chain could cyclize onto the thiophene ring, followed by trapping of the resulting radical to form a new cyclic structure. The feasibility and outcome of such a cyclization would depend on factors like the concentration of the radical trap and the stability of the intermediate radicals. nih.govresearchgate.net

Another possibility is the use of the bromoalkyl group in radical-mediated polymerizations. For instance, it could act as an initiator in atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the thiophene core.

Table 4: Potential Radical-Mediated Transformations

| Reaction Type | Initiator/Conditions | Potential Outcome |

|---|---|---|

| Radical Cyclization | Bu₃SnH, AIBN | Formation of a fused ring system |

| Intermolecular Radical Addition | Alkene, Initiator | Addition product across the alkene double bond |

Polymerization and Oligomerization Studies Involving 3 4 Bromo 3 Methylbutyl Thiophene As a Monomer

Controlled Polymerization Strategies (e.g., GRIM Polymerization)

Controlled polymerization techniques are essential for synthesizing well-defined polythiophenes with predictable molar masses and low polydispersity. Grignard Metathesis (GRIM) polymerization is a prominent chain-growth method for achieving this control. cmu.edursc.org The GRIM process typically involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as an alkyl magnesium bromide, to induce a magnesium-bromine exchange. cmu.edu The subsequent addition of a nickel catalyst facilitates the polymerization. cmu.edu

For a monomer like 3-(4-bromo-3-methylbutyl)thiophene, which has the bromine atom on the side chain rather than the thiophene (B33073) ring, a preliminary step of di-halogenating the 2- and 5-positions of the thiophene ring would be necessary to make it suitable for GRIM polymerization. Once this precursor is formed, the GRIM method can be applied to produce poly(this compound).

Nickel-based catalysts are central to the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). rsc.org Cross-coupling reactions catalyzed by transition metals, particularly nickel and palladium, are powerful tools for forming the carbon-carbon bonds necessary for the polymer backbone. rsc.org In the context of GRIM polymerization, a catalyst such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) is commonly used. cmu.edu This catalyst effectively polymerizes the magnesiated thiophene intermediate generated in the first step of the GRIM process. cmu.eduresearchgate.net

The choice of catalyst is critical as it influences not only the reaction efficiency but also the regioregularity of the resulting polymer, which in turn dictates its electronic and optical properties.

Table 1: Catalyst Systems for Nickel-Catalyzed Polymerization of 3-Substituted Thiophenes

| Catalyst | Monomer Type | Polymerization Method | Key Feature |

| Ni(dppp)Cl₂ | 2-bromo-5-(bromomagnesio)-3-alkylthiophene | GRIM Polymerization | Promotes high regioregularity (Head-to-Tail coupling). cmu.edu |

| [CpNiCl(SIPr)] | 2-bromo-3-alkylthiophene (with TMPMgCl·LiCl) | Kumada Catalyst-Transfer Polycondensation | Yields high molecular weight polythiophenes. rsc.org |

| Ni(dppe)Cl₂ | 2-bromo-3-alkylthiophene (with Knochel's base) | Kumada Polymerization | Efficient for various 3-substituted bromothiophenes. rsc.org |

Note: "dppp" is 1,3-bis(diphenylphosphino)propane, "Cp" is cyclopentadienyl, "SIPr" is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, "TMP" is 2,2,6,6-tetramethylpiperidyl, and "dppe" is 1,2-bis(diphenylphosphino)ethane.

The polymerization of asymmetric 3-substituted thiophenes can result in different couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu Polymers with a high percentage of HT couplings are termed "regioregular" and can adopt a planar conformation, which leads to enhanced π-conjugation along the polymer backbone. cmu.edu Conversely, regioirregular polymers containing HH couplings experience steric repulsion that twists the backbone, disrupting conjugation and diminishing desirable electronic properties. cmu.edunist.gov

The McCullough and Rieke methods were pioneering synthetic routes to achieving highly regioregular, HT-coupled P3ATs. cmu.edu The GRIM method, a refinement of the McCullough method, is highly effective in producing polymers with 98-100% HT couplings. cmu.edu The choice of catalyst, such as Ni(dppp)Cl₂, is instrumental in selectively promoting HT coupling over other possibilities. Recent studies have also shown that palladium catalysts can be used to synthesize P3ATs with controlled levels of regioregularity, demonstrating that even a small, predictable amount of irregularity can sometimes improve properties like crystallinity under certain kinetic conditions. rsc.org

Electrochemical Polymerization of Brominated Thiophene Monomers

Electrochemical polymerization is an alternative method for synthesizing conjugated polymers directly onto an electrode surface. The process involves the anodic oxidation of the monomer to form reactive radical cations. These intermediates then couple and deprotonate to form dimers, oligomers, and ultimately, a polymer film that deposits on the electrode.

While less common for producing highly regioregular materials compared to methods like GRIM, electropolymerization is a powerful technique for creating thin, uniform polymer films for applications in sensors and electrochromic devices. For a monomer like this compound, the thiophene ring would be the site of oxidation. The bulky, brominated side chain would influence the polymer's properties by affecting its solubility in the electrolyte solution and the morphology of the resulting film. The bromine atom on the side chain would likely remain intact during the electrochemical process, making it available for post-polymerization modifications.

Synthesis of Conjugated Polymers and Copolymers Incorporating the Thiophene Unit

The this compound monomer can be incorporated into a wide range of conjugated polymers and copolymers to tailor their properties for specific applications, such as organic electronics. rsc.orgmdpi.com This is typically achieved through cross-coupling reactions like Suzuki, Stille, or direct arylation polycondensation, which allow for the combination of different aromatic building blocks. rsc.orgresearchgate.net

For these reactions, a di-halo-derivative of the thiophene monomer is usually required to be copolymerized with a complementary co-monomer. The resulting copolymers, such as those alternating between thiophene and benzothiadiazole units, often exhibit unique optoelectronic properties that are advantageous for devices like organic photovoltaics and light-emitting diodes. rsc.orgresearchgate.net

The synthesis of block and graft copolymers allows for the combination of distinct polymer segments into a single macromolecule, creating materials with novel properties. The bromo-alkyl side chain of poly(this compound) is an excellent starting point for creating graft copolymers.

Once the polythiophene backbone is synthesized, the bromine atoms on the side chains can act as initiators for a second, different polymerization reaction. For instance, they can be used to initiate Atom Transfer Radical Polymerization (ATRP) of monomers like styrene (B11656) or methyl methacrylate. This "grafting-from" approach results in a well-defined graft copolymer with a conjugated polythiophene backbone and flexible, non-conjugated side chains. nih.gov This architecture can improve the processability of the conjugated polymer while maintaining its electronic properties.

Block copolymers containing a regioregular polythiophene segment can also be synthesized using GRIM polymerization in a sequential monomer addition process. rsc.org

The reactive C-Br bond in the side chain of poly(this compound) makes it highly suitable for post-polymerization modification. berkeley.edu This strategy involves first creating the polymer backbone and then chemically altering the side chains to introduce new functionalities. This approach is advantageous because it allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions. berkeley.edud-nb.info

The bromine atom is a good leaving group, enabling a variety of nucleophilic substitution reactions. For example, the bromide can be replaced by azides, which can then undergo "click" chemistry reactions, or by amines to introduce charged groups, thereby creating conjugated polyelectrolytes. nih.gov This versatility allows for the fine-tuning of the polymer's physical and chemical properties, such as solubility, sensor response, or self-assembly behavior, after the main polymer chain has been formed. d-nb.inforsc.org

Table 2: Examples of Post-Polymerization Modification Reactions

| Reactive Polymer Precursor | Reagent/Reaction Type | Resulting Functional Group | Application/Benefit |

| Polymer with bromo-alkyl side chains | Sodium Azide (NaN₃) followed by an alkyne (Click Chemistry) | Triazole-linked functions | Modular attachment of various groups. berkeley.edu |

| Polymer with bromo-alkyl side chains | Triphenylphosphine (B44618) (PPh₃) followed by an aldehyde (Wittig Reaction) | Alkene (e.g., cinnamate (B1238496) esters) | Introduction of new conjugated moieties. nih.gov |

| Polymer with alkene side chains | Thiol (Thiol-ene "click" chemistry) | Thioether-linked functions | Tuning of surface properties like wettability and conductivity. rsc.org |

| Polymer with bromo-alkyl side chains | 1-Methylimidazole | Imidazolium salt | Formation of cationic polyelectrolytes. |

| Polymer with ester side chains | Hydrolysis (e.g., with LiOH or acid) | Carboxylic acid | Increased ionization potential, improved solubility. d-nb.info |

Applications As a Building Block and Precursor in Advanced Materials Science

Precursor for Functionalized Organic Electronic Materials

The development of organic electronics has created a demand for new materials that are solution-processable, flexible, and possess tunable electronic properties. Thiophene-based compounds have been at the forefront of this research due to their excellent semiconducting capabilities. ontosight.ai

The compound 3-(4-Bromo-3-methylbutyl)thiophene is a key monomer for the synthesis of conjugated polymers and oligomers, which are the active components in a variety of organic electronic devices. These devices include Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). ontosight.ai The synthesis of these polymers often involves cross-coupling reactions, where the bromine atom on the thiophene (B33073) derivative is utilized to form carbon-carbon bonds, extending the conjugated system.

The properties of the resulting polymers can be precisely controlled by the choice of co-monomers and the polymerization method. For instance, Grignard Metathesis (GRIM) polymerization is a common technique used to produce well-defined poly(3-alkylthiophene)s (P3ATs) with controlled molecular weight and high regioregularity, which are critical factors for achieving high charge carrier mobility in OFETs. ntu.edu.tw The table below summarizes the types of devices and the corresponding polymers that can be synthesized using thiophene derivatives.

| Device Type | Polymer/Oligomer Class | Synthetic Strategy |

| OFETs | Poly(3-alkylthiophene)s (P3ATs) | Grignard Metathesis (GRIM) Polymerization |

| OLEDs | Thiophene-based copolymers | Cross-coupling reactions (e.g., Suzuki, Stille) |

| OPVs | Donor-acceptor conjugated polymers | Polymerization of thiophene-based monomers |

The performance of these devices is intrinsically linked to the molecular structure of the active material. The introduction of the 3-methylbutyl side chain can influence the polymer's solubility, morphology, and packing in the solid state, which in turn affects the electronic properties of the material.

In multilayered electronic devices like OLEDs and OPVs, charge transport layers (CTLs) are essential for efficient device operation. These layers facilitate the movement of electrons and holes from the electrodes to the active layer where light is emitted or absorbed. Thiophene-based materials, synthesized from precursors like this compound, are excellent candidates for hole transport layers (HTLs) due to their inherent p-type semiconducting nature. lboro.ac.uk

The design of effective HTL materials involves tuning their energy levels to match those of the adjacent layers, ensuring efficient charge injection and transport. The ability to functionalize the thiophene ring and the side chain allows for this fine-tuning. Furthermore, the morphology of the HTL is critical for preventing short circuits and ensuring uniform charge transport across the device. The use of specific side chains can promote self-assembly and lead to more ordered and stable thin films.

Supramolecular Chemistry and Self-Assembly of Thiophene-Based Architectures

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is a powerful tool in materials science. This process, known as self-assembly, can be used to create complex nanostructures with unique properties.

The self-assembly of thiophene-based molecules is driven by a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. uchicago.edursc.org The planar aromatic rings of the thiophene units tend to stack on top of each other, facilitating intermolecular charge transport. The alkyl side chains, such as the 3-methylbutyl group, play a crucial role in controlling the distance and orientation of this stacking, thereby influencing the electronic coupling between molecules.

In some cases, specific functional groups can be introduced to promote hydrogen bonding, leading to more robust and ordered self-assembled structures. These interactions can be leveraged to create materials with enhanced charge carrier mobilities and other desirable properties. epa.gov The interplay of these non-covalent forces allows for the formation of intricate and functional supramolecular architectures. rsc.org

The self-assembly of thiophene derivatives can lead to the formation of various nanostructures, such as nanofibers, nanoparticles, and thin films. nih.govresearchgate.net The morphology of these nanostructures is highly dependent on factors like the molecular structure of the thiophene derivative, the solvent used, and the processing conditions. For example, a thiophene-based α-cyanostyrene derivative was observed to form nanoparticles in organic solvents, which transitioned to nanofibers as the water content in the solvent mixture was increased. nih.govresearchgate.net

These self-assembled nanostructures have potential applications in various fields. For instance, fluorescent organic nanoparticles can be used for bio-imaging, while ordered thin films are essential for high-performance organic electronic devices. The ability to control the self-assembly process is key to unlocking the full potential of these materials.

Development of Sensing Materials and Probes

The electronic and optical properties of thiophene-based materials are sensitive to their local environment. This sensitivity can be exploited to develop chemical sensors and biological probes. For example, the binding of an analyte to a functionalized thiophene polymer can induce a change in its absorption or fluorescence spectrum, providing a detectable signal.

Thiophene derivatives can be designed to be responsive to specific stimuli, such as pH, temperature, or the presence of certain ions or molecules. nih.gov For instance, the fluorescence of a thiophene-based molecule was shown to be pH-dependent, with the emission color changing as the pH of the solution was varied. nih.gov This property could be utilized for developing pH sensors. Furthermore, the self-assembly of thiophene derivatives into nanostructures can enhance their sensing capabilities by increasing the surface area available for interaction with the analyte. frontiersin.org

Contribution to Catalysis and Ligand Design

The chemical architecture of this compound positions it as a valuable intermediate and building block in the design and synthesis of sophisticated ligands for catalysis. Its utility in this field stems from the distinct functionalities of its core components: the thiophene ring, the bromo-substituent, and the chiral alkyl side chain. These features allow for a range of chemical modifications, leading to the development of ligands with tailored steric and electronic properties that can influence the activity and selectivity of catalytic systems.

The thiophene core itself is a common motif in the design of ligands. acs.orgresearchgate.netjcu.edu.au The sulfur atom within the thiophene ring can act as a coordinating heteroatom, although its coordinating ability is generally weaker than that of phosphorus or nitrogen in typical phosphine (B1218219) or amine ligands. However, the true strength of the thiophene unit lies in its ability to be readily functionalized at various positions, serving as a scaffold for more complex ligand structures. acs.orgjcu.edu.au

The presence of the bromo-substituent on the alkyl chain is a key feature that enhances the compound's versatility as a precursor. This bromine atom provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. jcu.edu.au These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the attachment of a wide array of other organic fragments. For instance, the bromo group can be substituted with aryl, vinyl, or other alkyl groups, allowing for the systematic modification of the ligand's steric bulk and electronic nature. jcu.edu.aursc.org This modular approach is crucial in ligand design, where fine-tuning of these properties is often necessary to achieve optimal catalytic performance.

Furthermore, the 3-methylbutyl group introduces an element of chirality and steric bulk. The methyl group at the 3-position of the butyl chain creates a chiral center, which is of significant interest in asymmetric catalysis. Ligands incorporating such chiral elements can be used to induce enantioselectivity in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. The steric hindrance provided by the branched alkyl chain can also play a crucial role in controlling the coordination environment around a metal center. rsc.orgnih.gov By influencing the bond angles and accessibility of the metal, such steric factors can direct the outcome of a catalytic reaction towards a desired product. nih.gov

The alkyl chain also impacts the solubility and electronic properties of any resulting ligand. rsc.orgnih.gov The non-polar nature of the butyl group can enhance the solubility of the ligand and its metal complexes in organic solvents, which is a practical advantage in many catalytic processes. Electronically, alkyl groups are generally considered to be weakly electron-donating. mdpi.com This property can subtly influence the electron density at the metal center to which the ligand is coordinated, thereby modulating its reactivity. rsc.orgmdpi.com

In essence, this compound serves as a versatile platform for ligand synthesis. Its key attributes are summarized in the table below:

| Feature | Contribution to Ligand Design |

| Thiophene Ring | A stable aromatic core that acts as a scaffold for further functionalization. The sulfur atom can have a secondary coordinating role. acs.orgresearchgate.netjcu.edu.au |

| Bromo-Substituent | A reactive handle for introducing a wide variety of functional groups via cross-coupling reactions, enabling the tuning of ligand properties. jcu.edu.au |

| 3-Methylbutyl Chain | Introduces chirality for potential applications in asymmetric catalysis and provides steric bulk to influence the catalyst's selectivity. rsc.orgnih.gov |

| Alkyl Nature | Enhances solubility in organic media and provides weak electron-donating character. rsc.orgnih.govmdpi.com |

Through the strategic manipulation of these features, chemists can utilize this compound as a starting point to construct a diverse library of ligands with finely-tuned properties, suitable for a broad range of applications in the field of advanced materials science and catalysis.

Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Elucidation

Mechanistic Elucidation through in situ NMR and IR Spectroscopy

The synthesis of 3-(4-bromo-3-methylbutyl)thiophene, likely proceeding through a Grignard-type reaction or other alkylation methods, involves reactive intermediates that can be monitored in real-time using in situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-invasive techniques provide a window into the reaction dynamics as they unfold.

In situ NMR spectroscopy would allow for the tracking of key species. For instance, during a Grignard reaction, the formation of the Grignard reagent from the corresponding alkyl halide and magnesium can be observed, followed by its consumption as it reacts with a thiophene (B33073) derivative. nih.gov By monitoring the characteristic shifts of protons and carbons adjacent to the reacting centers, researchers can determine reaction kinetics, identify transient intermediates, and detect the formation of byproducts.

In situ IR spectroscopy complements NMR by monitoring changes in vibrational modes of functional groups. The disappearance of the C-Mg stretching vibration of the Grignard reagent and the appearance of new C-H and C-C stretching and bending vibrations associated with the formation of the alkylated thiophene product would provide crucial mechanistic insights. This technique is particularly useful for tracking the progress of reactions involving organometallic species and for optimizing reaction conditions to maximize yield and minimize impurities. nih.gov

| Technique | Information Gained | Hypothetical Application to this compound Synthesis |

| in situ NMR | Reaction kinetics, identification of intermediates and byproducts | Monitoring the formation and consumption of a Grignard reagent, and the appearance of signals corresponding to the final product. |

| in situ IR | Changes in functional groups, reaction progress | Observing the disappearance of the C-Mg bond vibration and the emergence of vibrations characteristic of the alkylated thiophene ring. |

High-Resolution Mass Spectrometry for Reaction Pathway Confirmation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of the synthesized this compound and for confirming the proposed reaction pathway. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm).

This high accuracy allows for the determination of the elemental composition of the product. By comparing the experimentally measured mass to the calculated exact mass of this compound (C9H13BrS), its identity can be confirmed with a high degree of confidence. Furthermore, the isotopic pattern resulting from the presence of bromine (with its two abundant isotopes, 79Br and 81Br) would serve as a clear signature for the successful incorporation of the bromo-substituent. HRMS can also be used to identify any minor impurities or byproducts, aiding in the refinement of the synthetic protocol.

| Property | Value for C9H13BrS | Significance in HRMS Analysis |

| Exact Mass | [Calculated Value] | Provides a highly accurate target for experimental measurement, confirming elemental composition. |

| Isotopic Pattern | Characteristic pattern for one bromine atom | Confirms the presence and number of bromine atoms in the molecule. |

X-ray Crystallography of Derivatives and Co-Crystals for Structural Analysis

While obtaining a single crystal of the liquid this compound for X-ray diffraction might be challenging, its derivatives or co-crystals can provide invaluable structural information. X-ray crystallography offers a definitive, three-dimensional map of the atomic arrangement in a crystalline solid.

By synthesizing a solid derivative of this compound, for example, through a reaction that introduces a planar, crystalline moiety, it would be possible to determine its precise bond lengths, bond angles, and conformation. This information is crucial for understanding how the molecule packs in the solid state, which in turn influences the properties of polymers derived from it. For instance, the study of poly(3-alkylthiophene)s has shown that the arrangement of the alkyl side chains significantly affects the crystalline structure and electronic properties of the polymer. researchgate.netscientific.netrsc.org

Co-crystallization with another molecule that promotes crystal formation is another strategy. The resulting crystal structure would reveal the non-covalent interactions (e.g., hydrogen bonding, halogen bonding) that govern the supramolecular assembly. This insight is particularly relevant for designing materials with specific packing motifs and functionalities. rsc.org

| Analytical Approach | Information Obtained | Relevance to this compound |

| X-ray Crystallography of a solid derivative | Precise 3D structure, bond lengths, bond angles | Confirms the molecular geometry and provides insight into solid-state packing. |

| Co-crystallization and X-ray analysis | Supramolecular assembly, intermolecular interactions | Reveals how the molecule interacts with other molecules, which is important for material design. |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from unreacted starting materials, byproducts, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile technique for this purpose.

A typical HPLC method for the analysis of thiophene compounds would utilize a reversed-phase column (e.g., ODS-3) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com By optimizing the mobile phase composition and flow rate, a high-resolution separation can be achieved, allowing for the quantification of the main product and any impurities. mdpi.com

Given that this compound possesses a chiral center at the 3-position of the butyl chain, the synthesis would likely result in a racemic mixture of two enantiomers. The separation of these enantiomers is crucial if the compound is to be used in stereospecific polymerizations or chiral applications. This can be achieved using chiral HPLC. chiralpedia.comresearchgate.netspringernature.com Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. youtube.com This allows for the determination of the enantiomeric excess (ee) of the product.

For polymers synthesized from this monomer, Size-Exclusion Chromatography (SEC) is the standard method for determining the molecular weight distribution (MWD). SEC separates polymer chains based on their size in solution, providing crucial information about the average molecular weight and the breadth of the distribution, which are key parameters influencing the physical and electronic properties of the resulting polymer. nih.gov

| Chromatographic Technique | Application | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Separation of the product from impurities, determination of product purity. mdpi.com |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric excess (ee) of the chiral product. chiralpedia.comresearchgate.netspringernature.comyoutube.com |

| Size-Exclusion Chromatography (SEC) | Analysis of polymers derived from the monomer | Molecular weight distribution (MWD) of the resulting polymer. nih.gov |

Theoretical and Computational Chemistry Studies of 3 4 Bromo 3 Methylbutyl Thiophene

Electronic Structure and Molecular Orbital Analysis

A fundamental understanding of a molecule's properties begins with its electronic structure. For 3-(4-bromo-3-methylbutyl)thiophene, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations would be essential. These studies would elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For instance, in studies of other substituted thiophenes, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO distribution can be influenced by the nature and position of the substituents. Analysis of these orbitals for this compound would reveal how the bromo- and methyl-substituted butyl chain affects the electronic properties of the thiophene core.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.2 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Relates to chemical stability and reactivity |

Note: These values are illustrative and would need to be determined through quantum chemical calculations.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often difficult to obtain experimentally. For this compound, theoretical studies could predict the mechanisms of key reactions such as bromination or palladium-catalyzed cross-coupling reactions, which are common for halo-substituted thiophenes. jcu.edu.au

By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy intermediates that govern the reaction rate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of a reaction. For example, a computational study could determine whether a subsequent bromination would occur preferentially on the thiophene ring or the alkyl chain and at which specific position. This understanding is crucial for designing synthetic routes and controlling product formation.

Structure-Reactivity Relationship Elucidation

The arrangement of atoms in this compound directly influences its reactivity. Computational studies can quantify this relationship by calculating various molecular descriptors. For example, mapping the electrostatic potential (ESP) onto the molecule's electron density surface would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

These ESP maps are invaluable for predicting how the molecule will interact with other reagents. For this compound, one would expect the sulfur atom and the thiophene ring to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential. The methyl group on the butyl chain would also introduce steric and electronic effects that could be precisely quantified through computational analysis.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for characterizing newly synthesized compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful.

Computational methods can calculate the magnetic shielding of each nucleus, which can then be converted into chemical shifts. By comparing the calculated spectrum with experimental data, researchers can confirm the structure of the molecule. Advanced computational approaches can even account for solvent effects and conformational dynamics to provide highly accurate predictions. While general methods for estimating thiophene chemical shifts exist stenutz.eu, specific calculations for this molecule would provide more precise data.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 (Thiophene) | 125.4 | 125.1 |

| C3 (Thiophene) | 130.2 | 129.9 |

| C4 (Thiophene) | 128.7 | 128.5 |

| C5 (Thiophene) | 124.1 | 123.8 |

| CH₂ (Butyl, adjacent to ring) | 29.8 | 29.5 |

Note: These are hypothetical values to illustrate the utility of such predictions.

Molecular Dynamics Simulations for Supramolecular Assemblies and Polymer Systems

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. If this compound were to be used as a monomer for creating polymers or as a building block for supramolecular assemblies, MD simulations would be indispensable.

These simulations could predict how multiple molecules of this compound would pack in a solid state or aggregate in solution. For a polymer system, MD could provide insights into the polymer's morphology, its mechanical properties, and its interactions with other materials. This information is crucial for designing new materials with specific functions, for example, in organic electronics or as specialized coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.